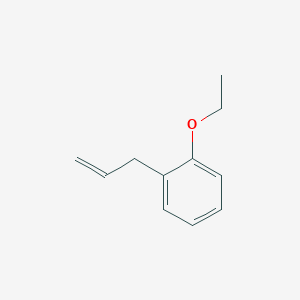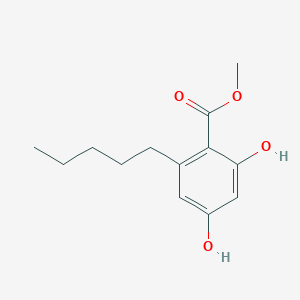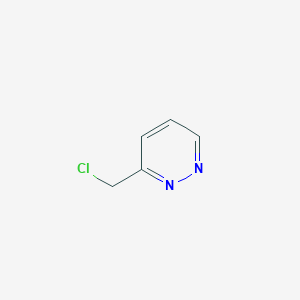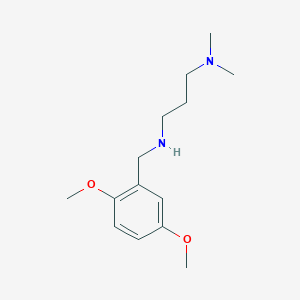
3-(2-Ethoxyphenyl)-1-Propen
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to “3-(2-Ethoxyphenyl)-1-propene” has been reported in the literature. For instance, a reaction of 3-(2-ethoxyphenyl)-substituted chalcone with aminoazoles was studied . The nature of aza groups in aminoazoles was found to affect the regioselectivity of β-amination in the course of the formation of isomeric pyrazolo .Wissenschaftliche Forschungsanwendungen
Heterocyclisierung in der pharmazeutischen Chemie
Die Verbindung wird in der Heterocyclisierung mit Aminoazolen verwendet, um verschiedene heterocyclische Strukturen zu bilden, die in der pharmazeutischen Chemie von Bedeutung sind . Die Art der Aza-Gruppen in Aminoazolen beeinflusst die Regioselektivität der β-Aminierung, was zur Bildung isomerer Pyrazolo[3,4-b]pyridin- und Azolo[1,5-a]- und [4,3-a]-Pyrimidinsysteme führt. Diese Strukturen werden oft wegen ihrer potenziellen pharmakologischen Eigenschaften angestrebt.
Katalysatoren und Lösungsmittel in Kaskade-Reaktionen
In Gegenwart von Katalysatoren und Lösungsmitteln durchläuft “3-(2-Ethoxyphenyl)-1-Propen” Kaskade-Reaktionen, die für die Synthese komplexer organischer Moleküle entscheidend sind . Die Wahl der Katalysatoren und Lösungsmittel kann den Verlauf und das Ergebnis dieser Reaktionen erheblich beeinflussen, was für die Entwicklung neuer synthetischer Methoden unerlässlich ist.
Stereoselektive Synthese
Der Alkoxysubstituent in der Verbindung spielt eine wichtige Rolle bei der stereoselektiven Synthese von Michael-Addukten . Dies ist besonders wichtig bei der Herstellung enantiomerenreiner Verbindungen, die Anwendungen bei der Herstellung von Arzneimitteln mit spezifischen chiralen Eigenschaften haben.
Strukturbestimmung und -analyse
Die Verbindung wird auch als Vorläufer für die Synthese neuartiger Verbindungen verwendet, deren Strukturen durch 1H- und 13C-NMR-Spektroskopie und Röntgenbeugungsanalyse ermittelt werden . Diese Anwendung ist grundlegend im Bereich der Strukturchemie, wo das Verständnis der Molekülstruktur entscheidend ist.
Chiralitätsinduktion in Thioxothiazolidin-4-onen
“this compound”-Derivate werden verwendet, um die Chiralität bei der Synthese von 3-N-(2-Alkyloxyaryl)-2-thioxothiazolidin-4-onen zu induzieren . Diese Verbindungen besitzen eine C2-Chiralitätsachse, die für die Entwicklung chiraler Arzneimittel unerlässlich ist.
Wirkmechanismus
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.
Mode of Action
Related compounds have been shown to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a complex interaction with cellular targets leading to a variety of biochemical changes.
Biochemical Pathways
For instance, certain indole derivatives have been found to induce RAS-RAF-MEK-dependent non-apoptotic cell death via VDAC2 .
Pharmacokinetics
A study on a similar compound, 4-(3-cyclohexylpropionyl)-1-(2-ethoxyphenyl) piperazine, showed that it was metabolized by rat liver microsomes, suggesting potential hepatic metabolism .
Result of Action
For instance, certain indole derivatives have been found to inhibit the enzyme MAO-B , and others have been shown to affect neural excitability .
Action Environment
For instance, a study on the control of Egyptian broomrape in tomatoes found that the efficacy of certain sulfonylurea herbicides was influenced by application methods and timing .
Biochemische Analyse
Biochemical Properties
3-(2-Ethoxyphenyl)-1-propene plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The interaction with these enzymes can lead to the formation of reactive metabolites, which may further interact with other biomolecules such as proteins and nucleic acids. These interactions can result in modifications to the structure and function of these biomolecules, potentially leading to changes in cellular processes.
Cellular Effects
The effects of 3-(2-Ethoxyphenyl)-1-propene on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation . For instance, studies have demonstrated that this compound can induce apoptosis in cancer cell lines by activating caspase pathways . Additionally, 3-(2-Ethoxyphenyl)-1-propene can affect gene expression by modulating transcription factors and other regulatory proteins. This modulation can lead to changes in cellular metabolism, impacting processes such as energy production and biosynthesis.
Molecular Mechanism
At the molecular level, 3-(2-Ethoxyphenyl)-1-propene exerts its effects through several mechanisms. One key mechanism is the binding to specific enzymes, leading to their inhibition or activation . For example, the compound can inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling. This inhibition can disrupt normal cellular functions and lead to altered cell behavior. Additionally, 3-(2-Ethoxyphenyl)-1-propene can interact with DNA, causing changes in gene expression that contribute to its biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(2-Ethoxyphenyl)-1-propene can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cells . Studies have shown that 3-(2-Ethoxyphenyl)-1-propene can degrade into various metabolites, which may have different biological activities. The long-term exposure to this compound can lead to cumulative effects on cellular function, including changes in cell viability and proliferation.
Dosage Effects in Animal Models
The effects of 3-(2-Ethoxyphenyl)-1-propene vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular processes, while higher doses can lead to significant biological changes . For instance, high doses of 3-(2-Ethoxyphenyl)-1-propene have been associated with toxic effects, including liver damage and oxidative stress. These adverse effects highlight the importance of dosage considerations in the use of this compound for research and therapeutic purposes.
Metabolic Pathways
3-(2-Ethoxyphenyl)-1-propene is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These enzymes catalyze the oxidation of the compound, leading to the formation of various metabolites. Some of these metabolites can further participate in biochemical reactions, affecting metabolic flux and the levels of other metabolites in the cell. The involvement of 3-(2-Ethoxyphenyl)-1-propene in these pathways underscores its potential impact on cellular metabolism.
Transport and Distribution
The transport and distribution of 3-(2-Ethoxyphenyl)-1-propene within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the movement of the compound across cellular membranes and its accumulation in certain tissues. The distribution of 3-(2-Ethoxyphenyl)-1-propene can influence its biological activity, as the concentration of the compound in different cellular compartments can affect its interactions with biomolecules.
Subcellular Localization
The subcellular localization of 3-(2-Ethoxyphenyl)-1-propene is an important factor in its activity and function . The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. This localization can enhance the compound’s interactions with specific biomolecules and influence its biological effects. For example, the presence of 3-(2-Ethoxyphenyl)-1-propene in the nucleus can facilitate its interaction with DNA and transcription factors, leading to changes in gene expression.
Eigenschaften
IUPAC Name |
1-ethoxy-2-prop-2-enylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-3-7-10-8-5-6-9-11(10)12-4-2/h3,5-6,8-9H,1,4,7H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWELCSAEYLPLQB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10561298 |
Source


|
| Record name | 1-Ethoxy-2-(prop-2-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10561298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3698-31-5 |
Source


|
| Record name | 1-Ethoxy-2-(prop-2-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10561298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![Diethyl [(4-methylbenzenesulfonyl)methyl]-phosphonate](/img/structure/B1315791.png)


